molecular formula C8H6N2O2S B1619599 2-Methyl-7-nitro-1,3-benzothiazole CAS No. 34564-34-6

2-Methyl-7-nitro-1,3-benzothiazole

Cat. No. B1619599
CAS RN: 34564-34-6
M. Wt: 194.21 g/mol
InChI Key: HCEHJNNCXDXKMG-UHFFFAOYSA-N
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Patent
US04643759

Procedure details

To a solution of 3.8 g of the product from Example 6 and 8.1 g of glacial acetic acid in 56 mL absolute ethanol at reflux temperature was added 3.8 g of iron powder in small portions. The reaction mixture was heated at reflux temperature for about 36 hours, and was then cooled and filtered. The filtrate was concentrated in vacuo and the residue treated with several mL cold water to give a solid. Filtration and drying gave 2.2 g of the title compound as a tan-colored solid, m.p. 100°-101° C.; NMR (CDCl3): δ 2.8 (3H, s), 3.9 (2H, br s), 6.65 (1H, d, J=8 Hz), 7.2 (1H, t, J=8 Hz), 7.5 (1H, d, J=8 Hz).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.C(O)(=O)C>C(O)C.[Fe]>[CH3:1][C:2]1[S:3][C:4]2[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2[N+](=O)[O-]
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for about 36 hours
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with several mL cold water
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CC=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.